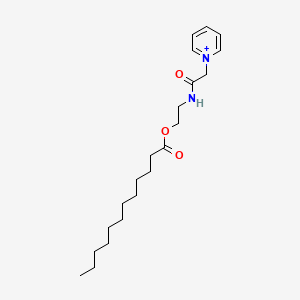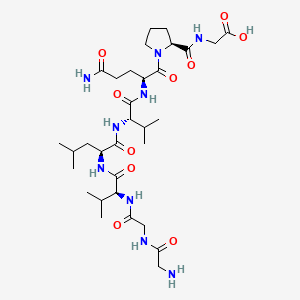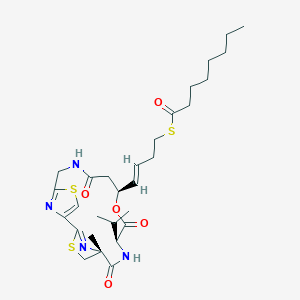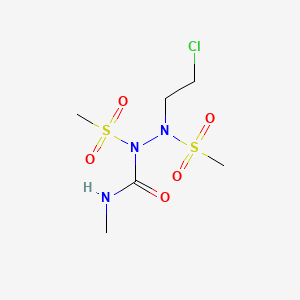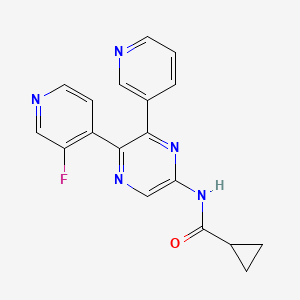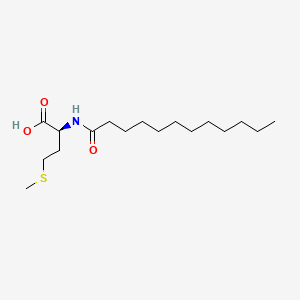
Lauroylmethionine
描述
Lauroylmethionine: is a compound formed by the condensation of lauric acid and methionine. It is a type of N-acyl amino acid, which are known for their surfactant properties. These compounds are often used in various industrial applications, including cosmetics and pharmaceuticals, due to their ability to reduce surface tension and form stable emulsions .
准备方法
Synthetic Routes and Reaction Conditions: Lauroylmethionine can be synthesized through the reaction of lauric acid with methionine in an aqueous system. This reaction is typically catalyzed by aminoacylases, which facilitate the formation of the N-acyl bond . The reaction conditions often involve maintaining a pH of around 7.0 and a temperature of 70°C to achieve optimal enzyme activity .
Industrial Production Methods: Industrial production of this compound often employs recombinant aminoacylases expressed in microbial systems such as Escherichia coli or Vibrio natriegens. These systems are optimized to produce soluble and active enzymes that can catalyze the synthesis of this compound efficiently .
化学反应分析
Types of Reactions: Lauroylmethionine primarily undergoes hydrolysis and synthesis reactions. The hydrolysis reaction involves breaking the N-acyl bond to yield lauric acid and methionine, while the synthesis reaction involves forming the N-acyl bond from these two components .
Common Reagents and Conditions: The hydrolysis reaction typically requires water and an appropriate enzyme, such as aminoacylase, under neutral pH conditions. The synthesis reaction, on the other hand, requires lauric acid, methionine, and an aminoacylase enzyme under similar conditions .
Major Products: The major products of the hydrolysis reaction are lauric acid and methionine. The synthesis reaction yields this compound as the primary product .
科学研究应用
Chemistry: In chemistry, Lauroylmethionine is used as a surfactant and emulsifier. It helps in the formation of stable emulsions and can reduce surface tension in various chemical formulations .
Biology: In biological research, this compound is used to study enzyme-substrate interactions, particularly those involving aminoacylases. It serves as a model substrate for investigating the catalytic mechanisms of these enzymes .
Medicine: In medicine, this compound is explored for its potential use in drug delivery systems. Its surfactant properties make it a candidate for enhancing the solubility and bioavailability of hydrophobic drugs .
Industry: Industrially, this compound is used in the formulation of cosmetics and personal care products. Its ability to form stable emulsions makes it valuable in products such as lotions, creams, and shampoos .
作用机制
Lauroylmethionine exerts its effects primarily through its surfactant properties. It reduces surface tension by aligning at the interface between water and oil phases, thereby stabilizing emulsions. The molecular targets involved in this process include the hydrophobic tails of the lauric acid moiety and the hydrophilic head of the methionine moiety .
相似化合物的比较
- N-Lauroyl-L-alanine
- N-Lauroyl-L-phenylalanine
- N-Palmitoyl-L-methionine
Comparison: Lauroylmethionine is unique among these compounds due to its specific combination of lauric acid and methionine, which imparts distinct surfactant properties. While other N-acyl amino acids like N-Lauroyl-L-alanine and N-Lauroyl-L-phenylalanine also exhibit surfactant properties, the specific amino acid component can influence the overall stability and effectiveness of the emulsion formed .
属性
CAS 编号 |
35440-74-5 |
|---|---|
分子式 |
C17H33NO3S |
分子量 |
331.5 g/mol |
IUPAC 名称 |
(2S)-2-(dodecanoylamino)-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C17H33NO3S/c1-3-4-5-6-7-8-9-10-11-12-16(19)18-15(17(20)21)13-14-22-2/h15H,3-14H2,1-2H3,(H,18,19)(H,20,21)/t15-/m0/s1 |
InChI 键 |
PFSGUIFKRGNSHV-HNNXBMFYSA-N |
SMILES |
CCCCCCCCCCCC(=O)NC(CCSC)C(=O)O |
手性 SMILES |
CCCCCCCCCCCC(=O)N[C@@H](CCSC)C(=O)O |
规范 SMILES |
CCCCCCCCCCCC(=O)NC(CCSC)C(=O)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Lauroylmethionine; Lauroyl-L-methionine; N-Lauroyl-L-methionine; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


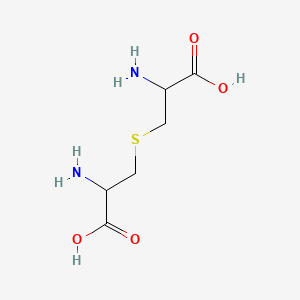

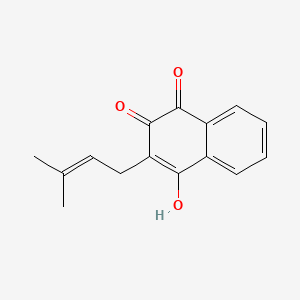
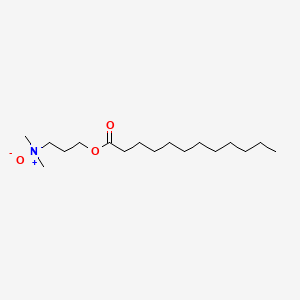

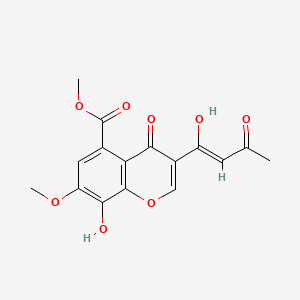
![4-[[2,3-Dihydro-2-(4-hydroxy-3-methoxyphenyl)-3-hydroxymethyl-7-methoxybenzofuran-5-yl]methyl]-4,5-dihydro-3-[(4-hydroxy-3-methoxyphenyl)methyl]furan-2(3H)-one](/img/structure/B1674503.png)
